Ethyl 3-iodo-2-methylpropanoate
Description
Properties
Molecular Formula |
C6H11IO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
ethyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 |
InChI Key |
XSJVLSSSJNHGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iodo-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-methylpropanoate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems can also enhance safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to ethyl 2-methylpropanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the ester group to a carboxylic acid, resulting in 3-iodo-2-methylpropanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents (e.g., ethanol) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Various substituted esters or amides.
Reduction: Ethyl 2-methylpropanoate.
Oxidation: 3-iodo-2-methylpropanoic acid.
Scientific Research Applications
Ethyl 3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-2-methylpropanoate depends on the specific reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol or alkane, depending on the reducing agent used. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 3-(Methylsulfonyl)propanoate (C₇H₁₂O₄S)
Molecular Weight : 180.22 g/mol .
Functional Groups : Ester, sulfonyl.
Key Differences :
- The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing the acidity of α-protons compared to the iodo group in Ethyl 3-iodo-2-methylpropanoate.
- Lower molecular weight (180.22 vs. ~214.04 g/mol for the iodo derivative) due to iodine’s absence.
- Reactivity: Sulfonyl groups enhance stability toward nucleophilic attack but are less reactive in cross-coupling reactions compared to iodides .
Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate (C₉H₁₄O₄)
Molecular Weight : 186.21 g/mol .
Functional Groups : Ester, dioxolane ring.
Key Differences :
Ethyl 3-(3-(2-Ethoxy-2-Oxoethyl)-1-Methyl-1H-Indol-2-yl)propanoate (C₁₈H₂₃NO₄)
Molecular Weight : 317.38 g/mol .
Functional Groups : Ester, indole, ethoxycarbonyl.
Key Differences :
- Higher molecular weight (317.38 g/mol) and complexity due to the indole ring.
- Reactivity: Nitrogen in the indole ring enables participation in acid-base or coordination chemistry, unlike the purely electrophilic iodine in this compound .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C₆H₉IO₂ | ~214.04 | Ester, tertiary iodide | Cross-coupling, nucleophilic substitution |
| Ethyl 3-(methylsulfonyl)propanoate | C₇H₁₂O₄S | 180.22 | Ester, sulfonyl | Acid-catalyzed reactions, stable to heat |
| Ethyl 2-methyl-1,3-dioxolane-2-propionate | C₉H₁₄O₄ | 186.21 | Ester, dioxolane | Hydrolytic stability, flavor applications |
| Ethyl 3-(indole-derivative) | C₁₈H₂₃NO₄ | 317.38 | Ester, indole, ethoxycarbonyl | Pharmaceutical targeting (e.g., opioid antagonists) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
